![molecular formula C17H16N2O2S2 B11697961 5-(4-Dimethylamino-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one](/img/structure/B11697961.png)
5-(4-Dimethylamino-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one
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Overview
Description
5-(4-Dimethylamino-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its ability to interact with different molecular targets and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Dimethylamino-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-dimethylaminobenzaldehyde with rhodanine derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-(4-Dimethylamino-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
5-(4-Dimethylamino-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-(4-Dimethylamino-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzylidene-4-nitroaniline: Known for its optical properties and used in nonlinear optics.
4-(Dimethylamino)benzylidene-4-acetamideaniline: Studied for its thermal and optical properties.
Uniqueness
5-(4-Dimethylamino-benzylidene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring and a furan moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C17H16N2O2S2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N2O2S2/c1-18(2)13-7-5-12(6-8-13)10-15-16(20)19(17(22)23-15)11-14-4-3-9-21-14/h3-10H,11H2,1-2H3/b15-10+ |
InChI Key |
VXQGBGAKYBGKCS-XNTDXEJSSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CO3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3 |
Origin of Product |
United States |
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